Product packaging for 1-ethyl-N-methylpyrrolidin-3-amine(Cat. No.:CAS No. 1096836-43-9)

1-ethyl-N-methylpyrrolidin-3-amine

Cat. No.: B3212157
CAS No.: 1096836-43-9
M. Wt: 128.22 g/mol
InChI Key: HTLBMXFGHIAEJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Pyrrolidine (B122466) Core Structures in Organic and Medicinal Chemistry Research

The pyrrolidine core is a privileged scaffold in medicinal chemistry and drug discovery. frontiersin.orgnih.gov This significance stems from several key characteristics. The non-planar, puckered nature of the saturated ring allows for a three-dimensional exploration of chemical space, a desirable trait for interacting with complex biological targets like enzymes and receptors. nih.gov The presence of sp³-hybridized carbon atoms contributes to the stereochemical complexity of molecules, with the potential for multiple stereogenic centers. nih.gov This stereoisomerism is crucial, as different spatial arrangements of substituents can lead to vastly different biological activities and binding affinities. nih.gov

The pyrrolidine framework is found in numerous natural alkaloids, such as nicotine (B1678760) and hygrine, and is a component of many established pharmaceutical drugs, including procyclidine (B1679153) and bepridil. wikipedia.org Furthermore, the amino acids proline and hydroxyproline (B1673980) are functionalized pyrrolidines, highlighting their fundamental role in biochemistry. wikipedia.org The adaptability of the pyrrolidine ring allows chemists to design and synthesize novel drug candidates with potentially improved activity and reduced toxicity by exploring structure-activity relationships (SAR). frontiersin.org

Overview of Amine-Substituted Pyrrolidines as Ligands and Intermediates

Amine-substituted pyrrolidines represent a particularly important subclass of these heterocyclic compounds. The nitrogen atom of the pyrrolidine ring is a secondary amine, conferring basic properties to the scaffold. wikipedia.orgnih.gov Substitutions on this nitrogen are common, with a high percentage of FDA-approved pyrrolidine-containing drugs featuring N-substitution. nih.gov

Beyond the ring nitrogen, the carbon backbone of the pyrrolidine can be functionalized with amine groups, creating valuable intermediates and ligands. These amine substituents can act as key binding elements in ligand-receptor interactions, often forming salt bridges with acidic residues in protein binding sites. nih.gov The position and substitution pattern of the amine group significantly influence the compound's basicity, polarity, and steric profile, which in turn dictates its biological activity and selectivity for specific targets. nih.govnih.gov For instance, N-aryl-substituted pyrrolidines are important structural fragments in many bioactive substances and are often synthesized via methods like reductive amination. nih.gov The stereoselective synthesis of these substituted pyrrolidines is a major focus in organic chemistry, as it allows for the creation of optically pure compounds that are crucial for developing effective and selective drugs. mdpi.comacs.org

Contextualization of 1-Ethyl-N-Methylpyrrolidin-3-Amine within the Pyrrolidine Derivative Landscape

This compound is a specific derivative that embodies the structural features discussed. It is a trisubstituted amine attached to the 3-position of a pyrrolidine ring that is itself N-substituted with an ethyl group. This particular arrangement of substituents—an ethyl group on the ring nitrogen and both a methyl and an ethyl group on the exocyclic amine—defines its unique chemical properties and potential applications.

While extensive research dedicated solely to this compound is not widely documented in public literature, its structure places it firmly within the family of amine-substituted pyrrolidines that serve as important building blocks and intermediates in synthetic chemistry. Structurally related compounds, such as N-Methyl-N-{(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl}amine, have been identified as key intermediates in the synthesis of antibiotics like premafloxacin. northeastern.edu This highlights the potential utility of compounds with a similar substitution pattern as synthetic precursors for complex, biologically active molecules.

Below is a table detailing some of the predicted properties of this compound.

PropertyValue
Molecular Formula C₇H₁₆N₂
Molecular Weight 128.22 g/mol
InChIKey YVPGYPWDDYIQJP-UHFFFAOYSA-N
Predicted XLogP 0.4
Monoisotopic Mass 128.13135 Da
Data sourced from PubChem.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2 B3212157 1-ethyl-N-methylpyrrolidin-3-amine CAS No. 1096836-43-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-N-methylpyrrolidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-3-9-5-4-7(6-9)8-2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLBMXFGHIAEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Ethyl N Methylpyrrolidin 3 Amine and Analogues

Stereoselective Synthesis of 1-Ethyl-N-Methylpyrrolidin-3-Amine

The creation of the chiral centers in this compound with a defined stereochemistry is a key challenge. Various strategies have been developed to control the stereochemical outcome of the synthesis, including the use of chiral auxiliaries, asymmetric catalysis, and enantioselective hydrogenation.

Chiral Auxiliary-Based Approaches for Pyrrolidine (B122466) Ring Construction

Chiral auxiliaries are often employed to induce stereoselectivity in the formation of the pyrrolidine ring. One effective approach involves the use of a chiral auxiliary attached to the nitrogen of the pyrrolidine precursor. For instance, in the synthesis of a related compound, (3R, 1ʹS)-3-[(1ʹ-N-Methylamino)ethyl]pyrrolidine, a benzyl-type chiral auxiliary on the pyrrolidinone ring was utilized to direct the stereoselective addition of a side chain. While specific examples for this compound are not extensively documented in publicly available literature, this methodology is a well-established and adaptable strategy.

The general principle involves the diastereoselective alkylation of a chiral pyrrolidinone enolate. The chiral auxiliary, often derived from a readily available natural product, biases the approach of the electrophile to one face of the enolate, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary furnishes the enantiomerically enriched pyrrolidine derivative.

Asymmetric Catalysis in Pyrrolidine Amine Formation

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of the desired enantiomer. For the synthesis of pyrrolidine derivatives, asymmetric catalytic reactions can be employed at various stages, including the formation of the pyrrolidine ring or the introduction of the amine functionality.

A key transformation in the synthesis of a structural analogue, (3R, 1ʹS)-3-[(1ʹ-N-Methylamino)ethyl]pyrrolidine, is the diastereoselective hydrogenation of a 3-acetyl-1-benzyl-2-pyrrolidione precursor using a Ru-BINAP complex as a chiral catalyst. niscpr.res.in This reaction sets the stereochemistry at the ethyl side chain. The high diastereoselectivity is achieved through the formation of a chiral complex between the substrate and the ruthenium catalyst, which directs the hydrogen delivery from a specific face.

CatalystSubstrateDiastereomeric Excess (d.e.)Reference
Ru-BINAP complex3-acetyl-1-benzyl-2-pyrrolidioneHigh niscpr.res.in

This catalytic system demonstrates the power of asymmetric catalysis in establishing critical stereocenters in precursors to substituted pyrrolidines.

Enantioselective Hydrogenation of Pyrrolidine Precursors

Enantioselective hydrogenation is a powerful tool for the stereoselective synthesis of chiral amines from prochiral precursors such as imines or enamines. masterorganicchemistry.com This method can be applied to the synthesis of this compound by reducing a corresponding pyrroline (B1223166) or imine precursor. The choice of chiral catalyst, typically a transition metal complex with a chiral ligand, is critical for achieving high enantioselectivity.

For example, the reduction of a cyclic imine precursor of a pyrrolidine can be achieved with high enantiomeric excess using iridium or rhodium-based catalysts bearing chiral phosphine (B1218219) ligands. While a specific application to this compound is not detailed, the general applicability of this method is well-established for the synthesis of chiral amines.

Convergent and Divergent Synthetic Routes

Convergent and divergent synthetic strategies offer flexibility in the preparation of this compound and a library of related analogues. Convergent routes involve the synthesis of key fragments that are then coupled together in the later stages, while divergent routes allow for the modification of a common intermediate to produce a variety of target molecules.

Ring-Closing Reactions for Pyrrolidine Scaffold Formation

Ring-closing metathesis (RCM) is a powerful and versatile method for the construction of cyclic compounds, including the pyrrolidine ring. nih.govnih.gov This reaction typically involves an acyclic diene precursor that undergoes intramolecular cyclization in the presence of a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst. nih.gov The formation of the five-membered pyrrolidine ring is generally efficient.

A potential route to a 1-ethylpyrrolidine (B1582981) scaffold could involve the RCM of an N-ethyl-substituted diallylamine (B93489) derivative. The resulting 1-ethyl-3-pyrroline can then be further functionalized at the 3-position. The efficiency of RCM can be influenced by the nature of the substituents on the nitrogen and the alkene chains. nih.gov

Another approach involves the ring closure of a suitably functionalized linear precursor. For example, a patent describes the preparation of 1-methyl-3-pyrrolidinol (B22934) via a ring closure reaction, which can serve as a precursor to the target amine. google.com

Amination Reactions for N-Alkylation and Side Chain Installation

Amination reactions are crucial for the introduction of the N-ethyl and N-methylamino groups in the target molecule. Reductive amination is a widely used method for the formation of C-N bonds and can be employed to introduce the ethyl group onto the pyrrolidine nitrogen. masterorganicchemistry.comorganic-chemistry.org This typically involves the reaction of a secondary amine (the pyrrolidine ring) with an aldehyde (acetaldehyde) in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120).

The final N-methylation of the 3-amino group can be achieved through various methods, including reductive amination with formaldehyde (B43269) or direct alkylation with a methylating agent. In the synthesis of (3R, 1ʹS)-3-[(1ʹ-N-Methylamino)ethyl]pyrrolidine, an inverse amination step is employed where a mesylate intermediate is displaced by methylamine (B109427). niscpr.res.in This strategy ensures the installation of the methylamino group with inversion of configuration.

A study on the synthesis of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones demonstrated a reversible transimination reaction with methylamine, showcasing another method for introducing a methylamino group. nih.gov

The synthesis of N-methylpyrrolidine itself can be achieved through the alkylation of pyrrolidine or by the cyclization of 1,4-dibromobutane (B41627) with methylamine. vjs.ac.vn These fundamental reactions underpin the N-alkylation steps required for the synthesis of the target compound. A patent for the synthesis of N-ethyl methyl amine and its derivatives also provides a basis for the N-alkylation strategies. msgpharma.edu.in

Reaction TypeReagentsProductReference
Inverse AminationMesylate, MethylamineN-Methylamino group niscpr.res.in
Reductive AminationAcetaldehyde, NaBH(OAc)₃N-Ethyl group masterorganicchemistry.com
TransiminationSchiff's base, MethylamineN-Methylamino group nih.gov
N-Alkylation1,4-dibromobutane, MethylamineN-Methylpyrrolidine vjs.ac.vn

Reductive Amination Strategies in Pyrrolidine Chemistry

Reductive amination stands out as a highly effective and versatile method for synthesizing secondary and tertiary amines, including complex pyrrolidine structures. jocpr.compearson.com This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. youtube.comlibretexts.org This approach is often preferred over direct alkylation of amines, which can be difficult to control and may lead to over-alkylation. masterorganicchemistry.com

For the synthesis of this compound, a potential reductive amination strategy would involve the reaction of N-ethyl-3-oxopyrrolidine with methylamine, or N-methyl-3-oxopyrrolidine with ethylamine, in the presence of a suitable reducing agent. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly common due to their selectivity for reducing iminium ions in the presence of ketones or aldehydes. libretexts.orgmasterorganicchemistry.com

Recent advancements have focused on expanding the scope and improving the efficiency of reductive amination. For instance, iridium-catalyzed transfer hydrogenation has been successfully used for the successive reductive amination of diketones with anilines to furnish N-aryl-substituted pyrrolidines. nih.govmdpi.com This highlights the potential for catalyst-controlled strategies to achieve high selectivity and efficiency. The choice of catalyst and reaction conditions can significantly influence the outcome, allowing for the synthesis of a diverse range of substituted pyrrolidines. jocpr.com

Table 1: Common Reducing Agents in Reductive Amination

Reducing Agent Abbreviation Key Features
Sodium Cyanoborohydride NaBH3CN Selectively reduces imines/iminium ions over ketones/aldehydes. masterorganicchemistry.comresearchgate.net
Sodium Triacetoxyborohydride NaBH(OAc)3 A milder and often preferred alternative to NaBH3CN. masterorganicchemistry.com
Sodium Borohydride NaBH4 Can be used, but may also reduce the starting carbonyl compound. youtube.commasterorganicchemistry.com
Hydrogen (with catalyst) H2/Catalyst Catalysts like Ni, Pd, or Pt are used; can be incompatible with other reducible groups. libretexts.org
Formic Acid HCOOH Acts as a hydrogen source in transfer hydrogenation reactions. jocpr.com

Green Chemistry Principles in the Preparation of N-Substituted Pyrrolidines

The integration of green chemistry principles into the synthesis of N-substituted pyrrolidines is an area of growing importance, aiming to reduce environmental impact by minimizing waste and avoiding hazardous substances. ijcps.org

Solvent-Free or Aqueous Medium Syntheses

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. researchgate.net Research has demonstrated the feasibility of synthesizing N-substituted pyrrolidines in solvent-free conditions or in aqueous media. For example, a one-pot synthesis of nitrogen-containing heterocycles, including pyrrolidines, has been achieved under microwave irradiation in an alkaline aqueous medium. organic-chemistry.org Another study reports the successful synthesis of N-methylpyrrolidine in an aqueous medium using methylamine and 1,4-dibromobutane with a potassium carbonate catalyst. vjs.ac.vn The use of water as a solvent is highly desirable due to its low cost, non-flammability, and environmental friendliness. vjs.ac.vn

Solvent-free approaches have also been developed. For instance, the microwave-induced, iodine-catalyzed reaction of 2,5-dimethoxytetrahydrofuran (B146720) with various amines proceeds efficiently without any solvent to produce N-substituted pyrroles, a related class of heterocycles. nih.gov These methods often lead to simpler work-up procedures and can result in higher yields. researchgate.net

Catalyst Development for Environmentally Benign Processes

The development of efficient and reusable catalysts is central to green synthetic methodologies. In the context of pyrrolidine synthesis, various eco-friendly catalysts have been explored. For instance, β-cyclodextrin, a water-soluble and biodegradable supramolecular catalyst, has been used for the one-pot, three-component synthesis of substituted pyrrolidin-2-ones in a water-ethanol solvent system at room temperature. rsc.org

Furthermore, catalysts derived from waste materials are gaining attention. One study reported the use of kinnow peel waste as a green catalyst for the ring-opening of epichlorohydrin (B41342) with aromatic amines, demonstrating the potential of biomass-derived catalysts in organic synthesis. nih.gov The development of catalysts that can operate under mild conditions, such as low temperatures and pressures, and can be easily separated and recycled, is a major goal in green chemistry. tandfonline.com

Table 2: Examples of Green Chemistry Approaches in Pyrrolidine Synthesis

Approach Catalyst Solvent Key Advantage
Microwave-assisted synthesis - Alkaline aqueous medium Reduced reaction times and use of a green solvent. organic-chemistry.org
Aqueous phase synthesis K2CO3 Water Environmentally friendly and cost-effective. vjs.ac.vn
Supramolecular catalysis β-cyclodextrin Water-ethanol Use of a biodegradable and reusable catalyst. rsc.org
Solvent-free synthesis I2 (molecular iodine) None Elimination of volatile organic solvents. nih.gov

Mechanistic Investigations of Pyrrolidine Amine Syntheses

Understanding the reaction mechanisms underlying pyrrolidine synthesis is crucial for optimizing existing methods and designing new, more efficient synthetic routes.

Elucidation of Reaction Intermediates

The identification and characterization of reaction intermediates provide valuable insights into the reaction pathway. In the context of pyrrolidine synthesis, various intermediates have been proposed and, in some cases, isolated. For instance, in the copper-catalyzed intramolecular C-H amination to form pyrrolidines, a fluorinated copper(II) complex has been isolated and structurally characterized, providing evidence for the involvement of a Cu-F bond in the mechanistic pathway. nih.govacs.orgresearchgate.net

Transition State Analysis in Pyrrolidine Ring Formation

Computational studies, particularly Density Functional Theory (DFT) calculations, have become powerful tools for analyzing transition states in pyrrolidine ring formation. beilstein-journals.org These analyses help to understand the factors controlling selectivity and reactivity. For instance, in the [3+2] cycloaddition reactions of azomethine ylides to form pyrrolidines, transition state analysis has revealed that strain energy and interaction energy can control the regioselectivity of the cycloaddition depending on the dipolarophile used. acs.org

In a study on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, computational results suggested that the reaction proceeds through a pathway with the lowest free energy of activation, and that kinetic selectivity is more significant than thermodynamic selectivity in determining the major product. beilstein-journals.org Transition state analysis can also shed light on the role of catalysts. For example, in the B(C6F5)3-catalyzed dehydrogenation of pyrrolidines to pyrroles, computational studies helped to elucidate the mechanism, including the hydride abstraction step and the regeneration of the catalyst. acs.org

Chemical Reactivity and Derivatization Studies of 1 Ethyl N Methylpyrrolidin 3 Amine

Functional Group Transformations and Modifications of the Amine Moiety

The presence of two distinct amine groups—a tertiary amine integrated into the pyrrolidine (B122466) ring and an external secondary amine—offers multiple sites for functional group transformations. These reactions are crucial for creating diverse libraries of compounds for further study.

The secondary amine moiety of 1-ethyl-N-methylpyrrolidin-3-amine is readily susceptible to alkylation and acylation reactions. These transformations are fundamental for introducing a wide array of substituents, thereby modulating the compound's physicochemical properties.

Alkylation: The nitrogen of the secondary amine can be alkylated using various alkylating agents. The von Braun reaction, a classic method for the N-dealkylation of tertiary amines using cyanogen (B1215507) bromide, can also be adapted for the alkylation of secondary amines. nih.gov More modern and efficient methods often employ alkyl halides or other electrophiles under basic conditions. For instance, the synthesis of related N-methyl-N-{(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl}amine, a key intermediate for the antibiotic premafloxacin, involves a stereoselective alkylation step. nih.govnortheastern.edu Such procedures can be applied to introduce additional alkyl groups to the secondary nitrogen of this compound.

Acylation: Acylation of the secondary amine leads to the formation of amides. This can be achieved using acyl chlorides or acid anhydrides. These reactions are typically high-yielding and provide stable amide products. The acylation can also be part of a more complex reaction sequence, such as in the intramolecular acylation of an α-sulfonyl carbanion during the synthesis of indolizidine skeletons from pyrrolidine intermediates. researchgate.net

The table below summarizes typical alkylation and acylation reactions applicable to the secondary amine of this compound.

Reaction TypeReagent ClassExample ReagentProduct Type
AlkylationAlkyl HalideIodomethaneTertiary Amine
AlkylationReductive AminationAldehyde/Ketone + Reducing AgentTertiary Amine
AcylationAcyl ChlorideAcetyl ChlorideAmide
AcylationAcid AnhydrideAcetic AnhydrideAmide

Amide Formation: The formation of an amide bond is one of the most frequently used reactions in medicinal chemistry. Beyond simple acylation, amide coupling reactions with carboxylic acids are commonly performed using coupling reagents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with additives like HOBt (1-hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) are effective for coupling even electron-deficient amines and carboxylic acids. nih.gov These methods are highly versatile and tolerate a wide range of functional groups. The reaction involves the activation of a carboxylic acid by the coupling reagent, followed by nucleophilic attack from the amine. youtube.com

Carbamate (B1207046) Formation: Carbamates can be synthesized by reacting the secondary amine with chloroformates, such as ethyl chloroformate or benzyl (B1604629) chloroformate, often in the presence of a base. nih.gov Another common method involves the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) for the introduction of the Boc protecting group, a widely used carbamate in organic synthesis. The synthesis of carbamates can also be achieved through a three-component coupling of an amine, carbon dioxide, and a halide. organic-chemistry.org A structurally related compound, ethyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate, highlights the feasibility of forming such derivatives. sigmaaldrich.comsigmaaldrich.com

The following table outlines common reagents and conditions for amide and carbamate formation.

Product TypeReagent ClassExample ReagentConditions
AmideCarboxylic Acid + Coupling AgentR-COOH + EDC/HOBtTypically neutral pH, various solvents
CarbamateChloroformateEthyl ChloroformateBasic conditions
CarbamateDicarbonateDi-tert-butyl dicarbonate (Boc₂O)Neutral or basic conditions
CarbamateIsocyanatePhenyl IsocyanateAprotic solvent

Strategies for Structural Diversification on the Pyrrolidine Ring

Modifying the pyrrolidine ring itself offers another avenue for creating structural diversity. These strategies often involve more complex synthetic methods to achieve regioselectivity and introduce new functionalities.

The direct functionalization of otherwise inert C-H bonds is a powerful tool in modern organic synthesis. nih.gov For N-alkylpyrrolidines, transition metal-catalyzed C-H activation has emerged as a key strategy.

Nickel-Catalyzed Reactions: Nickel catalysis is particularly effective for the functionalization of C-H bonds due to the metal's abundance and lower cost compared to second-row transition metals. nih.govrsc.org Directing groups can be employed to control the regioselectivity of the reaction. nih.gov For tertiary amines like the one in the pyrrolidine ring of this compound, C-H activation often occurs at the α-position to the nitrogen atom. nih.gov For instance, nickel-catalyzed C-H alkylation using alkyl halides or olefins can introduce new carbon-carbon bonds at this position. nih.gov Similarly, nickel-catalyzed para-C-H activation of pyridine (B92270) derivatives has been achieved with switchable regioselectivity, demonstrating the fine control possible with these catalytic systems. nih.govresearchgate.net

Rhodium-Catalyzed Reactions: Rhodium catalysts are also highly effective for C-H activation. For example, a rhodium(III)-catalyzed three-component carboamidation of 1,3-enynes has been developed, showcasing the ability to form multiple bonds in a single, regioselective step. nih.gov

These methods could potentially be applied to regioselectively functionalize the C-H bonds of the pyrrolidine ring in this compound, particularly at the C2 and C5 positions adjacent to the ring nitrogen.

Introducing heteroatoms such as oxygen, sulfur, or additional nitrogen atoms into the pyrrolidine scaffold can significantly alter the molecule's properties.

Methods for synthesizing heteroatom-containing pyrrolidine derivatives often rely on the cyclization of acyclic precursors that already contain the desired heteroatoms. For example, a titanium-catalyzed carbocyclization of allylpropargyl amines can yield a variety of heteroatom-containing pyrrolidine derivatives. nih.govresearchgate.net While these methods build the ring from scratch, other strategies aim to modify the existing pyrrolidine structure.

A novel approach involves "skeletal editing," where an atom in the ring is replaced. A recently developed method allows for the direct insertion of a nitrogen atom into pyrrolidine rings to form tetrahydropyridazine scaffolds under mild conditions. sciencenet.cnsina.cn This powerful strategy expands the accessible chemical space from a given pyrrolidine core. sciencenet.cnsina.cn Such a transformation could potentially convert the this compound scaffold into a novel heterocyclic system.

The pyrrolidine ring serves as a valuable building block for the construction of more complex polycyclic systems. mdpi.com These larger structures are of interest in materials science and as potential therapeutic agents. nih.govthieme.de

Fused Systems: Aza-Cope rearrangement-Mannich cyclization is a powerful key step for the stereoselective synthesis of cis- and trans-fused bicyclic systems containing a pyrrolidine ring, such as decahydropyrrolo[2,3-c]azepines. rsc.org Another approach involves 1,3-dipolar cycloaddition reactions, which have been used to create complex fused-ring heptacyclic pyrrolidines. thieme.de The construction of the indolizidine skeleton, a bicyclic system, can be achieved through intramolecular conjugate addition within a pyrrolidine intermediate. researchgate.net

Spirocyclic Systems: The synthesis of spiro[pyrrolidin-3,3′-oxindole] frameworks, which are core structures of some alkaloids, has been achieved through methods like 1,3-dipolar cycloaddition of azomethine ylides. researchgate.net

These synthetic strategies demonstrate the potential to use this compound as a starting point for the assembly of diverse and complex polycyclic architectures, incorporating the pyrrolidine unit into larger, fused, or spirocyclic frameworks.

Spectroscopic Characterization Techniques for Derivatives (beyond identification)

The derivatization of this compound yields a variety of new chemical entities whose structures and properties require thorough characterization. Beyond simple confirmation of identity, advanced spectroscopic techniques are essential for a deeper understanding of the synthesized molecules. These methods allow for detailed analysis of three-dimensional structure, the nature of chemical bonds, and the precise connectivity of atoms, which are critical for establishing structure-property relationships.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For derivatives of this compound, which are often chiral, advanced NMR techniques are indispensable for assigning their absolute and relative stereochemistry.

Two-dimensional (2D) NMR experiments are particularly powerful. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) can establish the relative configuration of stereocenters. The observation of a NOE correlation between specific protons indicates their spatial proximity (typically <5 Å), which can help differentiate between diastereomers. ipb.pt For example, in a substituted pyrrolidine ring, a NOE signal between a substituent and a ring proton can confirm its cis or trans orientation relative to other groups on the ring. ipb.pt

The determination of enantiomeric purity often requires the use of chiral resolving or solvating agents. youtube.com Chiral NMR solvating agents, such as (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, can be added to a solution of a racemic amine derivative. nih.govnih.gov The agent forms diastereomeric complexes with the enantiomers, which results in separate, distinguishable signals in the ¹H or ¹³C NMR spectrum, allowing for the quantification of each enantiomer. nih.gov An alternative method involves derivatizing the amine with a chiral derivatizing agent to form diastereomers that can be distinguished by standard NMR. nih.gov

Furthermore, the analysis of proton-proton coupling constants (³JHH) can provide valuable stereochemical information. In five-membered rings like pyrrolidine, the magnitude of the vicinal coupling constant between two protons on adjacent carbons is dependent on the dihedral angle between them. Generally, cis coupling constants are larger than trans coupling constants, a principle that aids in assigning the relative stereochemistry of substituents on the ring. ipb.pt

NMR Technique Application for Derivatives Information Gained
NOESY Differentiating diastereomers of substituted pyrrolidines.Spatial proximity of protons; relative stereochemistry (cis vs. trans). ipb.pt
Chiral Solvating Agents Determining enantiomeric excess (ee).Formation of transient diastereomeric complexes leading to separate NMR signals for each enantiomer. nih.govnih.gov
Chiral Derivatizing Agents Determining enantiomeric purity.Covalent formation of stable diastereomers with distinct NMR spectra. nih.gov
Coupling Constant (³JHH) Analysis Assigning relative configuration on the pyrrolidine ring.Dihedral angles between adjacent protons; differentiation of cis and trans isomers. ipb.pt

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the chemical bonds within a molecule. For derivatives of this compound, these methods are used to confirm the presence of new functional groups and to analyze the electronic and structural effects of derivatization on the pyrrolidine core.

Derivatization at the 3-amino group, for example by acylation to form an amide, introduces a carbonyl group (C=O). The IR spectrum of such a derivative would exhibit a strong absorption band for the C=O stretch, typically in the range of 1630-1680 cm⁻¹. youtube.com The exact frequency of this band can be sensitive to the molecular environment, including ring strain and hydrogen bonding.

The C-N stretching vibrations of the pyrrolidine ring and its substituents are also informative. Aliphatic amines typically show C-N stretching absorptions in the 1250-1020 cm⁻¹ region. orgchemboulder.com Changes in the position and intensity of these bands upon derivatization can indicate alterations in the bond strength and electronic environment of the nitrogen atoms. For instance, the formation of a new bond at the 3-amino nitrogen will perturb its vibrational modes.

Raman spectroscopy complements IR by providing information on less polar bonds and symmetric vibrations. It can be particularly sensitive to changes in the molecular framework. Computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental spectra to provide a more detailed assignment of vibrational modes. researchgate.netmdpi.comnih.gov By calculating the theoretical vibrational frequencies, a precise correlation between specific molecular motions and observed spectral bands can be established. nih.gov

Vibrational Mode Typical Wavenumber (cm⁻¹) Significance for Derivatives
N-H Stretch (Secondary Amine) 3300-3000 (single, weak band)Disappearance confirms successful substitution at the 3-amino group. orgchemboulder.comwikipedia.org
C=O Stretch (Amide) 1680-1630Appearance confirms acylation of the 3-amino group. youtube.com
C-N Stretch (Aliphatic) 1250-1020Shifts in this region indicate changes to the electronic environment of the pyrrolidine ring and N-ethyl/N-methyl groups. youtube.comorgchemboulder.com
N-H Wag (Secondary Amine) 910-665 (broad)Disappearance provides further evidence of derivatization at the 3-amino position. orgchemboulder.com

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. chemguide.co.uk High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of a molecule's elemental formula. Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion, yielding a pattern of product ions that provides detailed structural information. chemguide.co.ukwvu.edu

For derivatives of this compound, the fragmentation patterns are highly characteristic. Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the initial molecular ion. A common and dominant fragmentation pathway for N-substituted pyrrolidines involves the cleavage of the bond alpha to the ring nitrogen, leading to the loss of a substituent or the opening of the ring itself.

Studies on related α-pyrrolidinophenone compounds show that a primary fragmentation pathway is the neutral loss of the pyrrolidine moiety. researchgate.net For derivatives of this compound, characteristic fragmentation would likely involve the cleavage of the C-N bonds of the substituents on the ring nitrogen. For instance, the loss of an ethyl radical (•CH₂CH₃, 29 Da) or a methyl radical (•CH₃, 15 Da) from the N1-position is expected. Another key fragmentation would be the cleavage that generates an iminium ion containing the pyrrolidine ring, which is often a stable and abundant fragment in the mass spectra of cyclic amines. researchgate.net The precise fragmentation pattern serves as a fingerprint to confirm the structure of a synthesized derivative by verifying the mass and connectivity of the parent molecule and its constituent parts.

Fragment Ion (Hypothetical) Description Significance for Structural Confirmation
[M - CH₃]⁺ Loss of a methyl radical from the N-methyl group.Confirms the presence of the N-methyl substituent.
[M - C₂H₅]⁺ Loss of an ethyl radical from the N-ethyl group.Confirms the presence of the N-ethyl substituent.
Pyrrolidine Ring Fragments Ions resulting from cleavage of the pyrrolidine ring itself.Provides information on the core structure and location of substituents. wvu.eduresearchgate.net
Iminium Ions Charged fragments containing a C=N⁺ double bond, often formed by α-cleavage.Confirms the amine nature and the substitution pattern around the nitrogen atoms. researchgate.net

Molecular Interactions and Biochemical Target Engagement of 1 Ethyl N Methylpyrrolidin 3 Amine Derivatives

Ligand Binding Studies with Receptor Systems

The unique three-dimensional structure of 1-ethyl-N-methylpyrrolidin-3-amine derivatives, featuring a chiral center and a tertiary amine, makes them interesting candidates for interaction with various neurotransmitter receptors.

The dopamine (B1211576) D3 receptor (D3R) is a G protein-coupled receptor implicated in various neurological and psychiatric conditions. The interaction of ligands with D3R is known to be sensitive to their chemical structure. Studies on related compounds have highlighted the importance of a basic nitrogen atom, which typically forms an ionic bond with a conserved aspartate residue (Asp110) in the third transmembrane domain of the receptor. nih.gov Furthermore, hydrogen bonding interactions with serine residues in the fifth transmembrane domain can play a crucial role in ligand recognition and receptor activation. nih.gov

A study on D1-D3 receptor heteromers has shown that stimulation of the D3 receptor can enhance the binding of agonists to the D1 receptor, suggesting a complex interplay between these two receptor types. nih.gov The ability of this compound derivatives to modulate these heteromeric complexes could represent a novel mechanism of action.

Enzyme Modulation and Inhibition Mechanisms

The pyrrolidine (B122466) core is a versatile scaffold that has been incorporated into numerous enzyme inhibitors.

N-Myristoyltransferase (NMT) is an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a variety of proteins. This modification is crucial for protein localization and function, and NMT has emerged as a promising target for the development of antifungal, antiparasitic, and anticancer agents. nih.govresearchgate.net

Inhibitors of NMT often contain a basic moiety that can interact with the enzyme's active site. A common feature in the mechanism of many NMT inhibitors is the formation of a salt bridge between a positively charged group on the inhibitor and the negatively charged C-terminus of the enzyme. ddg-pharmfac.net The pyrrolidine ring, with its basic nitrogen, is a structural motif that can participate in such interactions. The potency of NMT inhibitors is often determined by their ability to stabilize the enzyme in a "closed" conformation, effectively trapping the inhibitor within the active site. mdpi.com

Structure-activity relationship (SAR) studies of various pyrrolidine derivatives have provided valuable insights into the features required for potent enzyme inhibition. For instance, in a series of pyrrolidine derivatives designed as Mcl-1 inhibitors, modifications to the amino acid side chain attached to the pyrrolidine ring led to significant improvements in binding affinity. nih.gov One compound from this series exhibited a Ki of 0.077 µM. nih.gov

The following table summarizes the inhibitory activities of selected pyrrolidine derivatives against Mcl-1:

CompoundKi (µM) for Mcl-1Antiproliferative Activity (Ki in µM, PC-3 cells)
Compound 18 0.077-
Compound 40 -8.45
Gossypol (Control) 0.187.54

Data sourced from a study on Mcl-1 inhibitors. nih.gov

These findings underscore the importance of systematic structural modifications in optimizing the inhibitory potency of pyrrolidine-based compounds.

Biophysical Characterization of Ligand-Protein Complexes

The interaction between a ligand and its protein target can be characterized using a variety of biophysical techniques. These methods provide quantitative data on binding affinity, thermodynamics, and kinetics.

For pyrrolidine-containing molecules, techniques such as UV thermal denaturation and isothermal titration calorimetry (ITC) have been employed to study their binding to nucleic acids. nih.gov ITC, in particular, can provide a complete thermodynamic profile of the binding interaction, including the change in enthalpy (ΔH) and entropy (ΔS), in addition to the binding constant (Ka).

The binding of small molecules to proteins can also be investigated using methods like fluorescence spectroscopy. For example, the interaction of some pyrrolidine derivatives with human serum albumin (HSA) has been studied, revealing insights into their pharmacokinetic properties.

The formation of covalent adducts between reactive metabolites of pyrrolizidine (B1209537) alkaloids (which contain a pyrrolidine-like ring system) and proteins has been shown to be a mechanism of toxicity. wikipedia.org This highlights the potential for certain pyrrolidine derivatives to form covalent bonds with their protein targets, a possibility that can be investigated using mass spectrometry-based approaches.

Crystallographic Analysis of Binding Modes

The precise three-dimensional arrangement of a ligand within the binding site of its target protein is crucial for understanding its mechanism of action and for the rational design of more potent and selective compounds. X-ray crystallography has been a pivotal technique in elucidating these binding modes for derivatives of this compound.

Similarly, for the Dopamine D2 receptor (D2R), a G-protein coupled receptor (GPCR) and a major target for antipsychotic drugs, crystallographic studies have been instrumental. nih.govnih.gov The structure of the D2R in complex with various ligands, including those containing a pyrrolidine moiety like raclopride, has been determined. mdpi.com These studies show that the protonable nitrogen of the pyrrolidine ring often forms a crucial ionic bond with a conserved aspartate residue (Asp114 in D2R) in the third transmembrane helix. nih.gov This interaction is a common feature for many D2R ligands and is essential for high-affinity binding. nih.gov The ethyl group and other substituents on the pyrrolidine ring make additional contacts with hydrophobic and aromatic residues in the binding pocket, further stabilizing the ligand-receptor complex. mdpi.com

Table 1: Crystallographic Data of this compound Derivatives and Their Targets

Derivative Class Target Protein Key Interacting Residues Binding Pocket Characteristics
Pyrrolidine-5,5-trans-lactams Hepatitis C Virus NS3 Protease Serine-139 Shallow S1-S3 binding region, accommodates covalent linkage. acs.orgmcgill.ca
Substituted Pyrrolidines (e.g., Raclopride) Dopamine D2 Receptor Aspartate-114 (Asp3.32) Deep orthosteric binding pocket within the transmembrane helices. nih.govmdpi.com

Conformational Changes Induced by Ligand Binding

The binding of a ligand to its target protein is often not a simple "lock and key" event but rather a dynamic process that can induce significant conformational changes in the protein. This "induced fit" model is well-documented for the targets of this compound derivatives.

Studies on the HCV NS3 protease have shown that inhibitor binding follows an induced-fit mechanism. acs.orgnih.gov In the absence of its cofactor (NS4A), the protease can adopt multiple conformations, and inhibitors can bind in different modes. acs.orgnih.gov However, in the presence of the NS4A cofactor, the protease is pre-organized for substrate binding, and inhibitor binding leads to a more uniform binding mode and a stabilization of the enzyme's structure. acs.orgnih.gov The binding of the inhibitor to the NS3/cofactor complex can induce a tightening of the interaction between the N-terminal and C-terminal domains of the protease. acs.orgnih.gov

The Dopamine D2 receptor also undergoes significant conformational changes upon ligand binding. nih.govnih.gov The binding of different ligands can stabilize distinct conformations of the receptor, particularly in the extracellular loop 2 (ECL2), which is highly dynamic and contributes to the ligand-binding pocket. nih.gov For some ligands, binding to the secondary binding pocket can allosterically modulate the conformation of the orthosteric site. nih.gov Molecular dynamics simulations have shown that mutations in the binding pocket can alter the conformational landscape of the receptor and the binding mode of ligands. acs.org For instance, the L94A mutation in the D2R was found to induce conformational changes that affect ligand binding and receptor dynamics. nih.govacs.org These ligand-induced conformational changes are critical for the receptor's activation and downstream signaling pathways.

Table 2: Ligand-Induced Conformational Changes

Target Protein Observed Conformational Changes Functional Implication
Hepatitis C Virus NS3 Protease Stabilization of the enzyme structure, tightening of interdomain interactions. acs.orgnih.gov Enhanced inhibitor potency, modulation of enzyme activity.
Dopamine D2 Receptor Reorganization of extracellular loop 2 (ECL2), alteration of the binding pocket shape. nih.gov Ligand-specific signaling bias, modulation of agonist/antagonist activity.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to determine the electronic structure and preferred three-dimensional arrangements (conformations) of a molecule. arabjchem.org

To determine the most stable structure of 1-ethyl-N-methylpyrrolidin-3-amine, DFT calculations would be performed. This involves optimizing the molecule's geometry to find the lowest energy arrangement of its atoms. A typical approach involves selecting a functional, such as B3LYP, and a basis set, like 6-31G* or larger, to solve the quantum mechanical equations. researchgate.netbeilstein-journals.org

The pyrrolidine (B122466) ring is not flat and exists in "puckered" conformations, often described as envelope or twisted forms. acs.orgnih.gov For this compound, the substituents can exist in different spatial orientations (axial or equatorial), leading to various possible conformers. DFT calculations would identify the most stable conformer by comparing their calculated energies. The results would provide precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for the Most Stable Conformer of this compound (B3LYP/6-31G)*

ParameterBond/AnglePredicted Value
Bond LengthC-N (pyrrolidine ring)~1.47 Å
C-C (pyrrolidine ring)~1.54 Å
N-C (ethyl group)~1.46 Å
N-C (methyl group)~1.45 Å
Bond AngleC-N-C (pyrrolidine ring)~109°
H-N-C (amine group)~111°
Dihedral AngleRing Pucker AngleVaries

Note: This table is illustrative, representing typical values for similar structures. Actual research data for this specific compound is not available.

Once the ground state geometry is optimized, the same theoretical level (e.g., DFT) can be used to predict spectroscopic data. rsc.orgmdpi.com This is crucial for interpreting experimental spectra and confirming the molecule's structure.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies corresponding to the stretching and bending of bonds. nih.gov These frequencies can be compared with experimental IR data to identify characteristic peaks, such as N-H stretches of the amine group, C-N stretches, and C-H stretches of the alkyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can be calculated to predict the appearance of an NMR spectrum. researchgate.netmdpi.com These theoretical shifts are valuable for assigning signals in experimental spectra to specific atoms in the molecule, aiding in structural elucidation. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Range
IRN-H stretch (amine)3300-3500 cm⁻¹
C-H stretch (alkyl)2850-2960 cm⁻¹
C-N stretch1000-1250 cm⁻¹
¹³C NMRPyrrolidine Ring Carbons25-70 ppm
N-Ethyl Carbon (CH₂)45-55 ppm
N-Methyl Carbon35-45 ppm
¹H NMRN-H (amine)1.5-3.0 ppm
Ring Protons2.0-3.5 ppm
N-Methyl Protons~2.3 ppm

Note: This table is illustrative and based on general values for similar functional groups. Specific calculated values would require a dedicated computational study.

Molecular Dynamics Simulations of this compound and its Complexes

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior. easychair.orgmdpi.com

While quantum calculations find energy minima, MD simulations explore the full conformational landscape of the molecule at a given temperature. researchgate.net An MD simulation would reveal how the pyrrolidine ring puckers and how the ethyl and methylamino substituents move and interconvert between different orientations. acs.org By analyzing the simulation trajectory, one can determine the relative populations and stability of different conformers and the energy barriers for converting between them. researchgate.net This is particularly important for flexible molecules like this one, whose shape can influence its interactions.

The behavior of a molecule can be significantly influenced by its environment, especially the solvent. mendeley.comresearchgate.neteasychair.org MD simulations can explicitly model the surrounding solvent molecules (e.g., water, methanol). easychair.org Such simulations would show how solvent molecules arrange around this compound, forming hydrogen bonds with the amine group and interacting with the nonpolar parts of the molecule. This provides insight into its solubility and how the solvent might stabilize certain conformations over others, which in turn affects reactivity. mendeley.comresearchgate.net

Ligand-Receptor Docking and Virtual Screening Studies

If this compound is being investigated for potential biological activity, molecular docking is a key computational technique. nih.govresearchgate.netmdpi.com

Docking predicts the preferred orientation of a ligand when it binds to a target receptor, such as a protein. researchgate.net The process involves placing the 3D structure of the ligand into the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. nih.gov For this compound, this would involve docking its various low-energy conformations into the active site of a chosen protein target. The results would identify the most likely binding pose and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Virtual screening uses docking on a massive scale, where large libraries of compounds are computationally screened against a target to identify potential "hits". researchgate.netenamine.netnih.gov If this compound were part of such a library, its docking score would be used to rank it against other molecules as a potential candidate for further investigation. acs.org

Prediction of Binding Poses and Interaction Energies

Computational methods are instrumental in predicting how a ligand such as this compound might bind to a biological target, such as a protein or enzyme. This is a cornerstone of structure-based drug design.

Molecular docking is a primary technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For this compound, docking simulations would be employed to place the molecule into the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on a force field that approximates the binding affinity.

The interaction energy between this compound and a target protein is a key determinant of binding affinity. This energy is a sum of various non-covalent interactions, including:

Electrostatic interactions: The protonated form of the tertiary amine in the pyrrolidine ring and the secondary amine in the side chain can form strong ionic bonds and hydrogen bonds with negatively charged or polar residues in the receptor's active site.

Van der Waals interactions: The ethyl and methyl groups, as well as the hydrocarbon backbone of the pyrrolidine ring, can engage in favorable van der Waals contacts with hydrophobic pockets in the binding site.

Hydrogen bonds: The secondary amine (N-H) group is a potential hydrogen bond donor, while the nitrogen atoms of both the pyrrolidine ring and the methylamino group can act as hydrogen bond acceptors.

Advanced computational methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be used to calculate the binding free energy, providing a more accurate estimation of the interaction strength. nih.gov

Table 1: Hypothetical Interaction Energy Contributions for this compound with a Generic Kinase Active Site

Interaction TypeEnergy Contribution (kcal/mol)Key Interacting Residues (Hypothetical)
Electrostatic-15.5Asp184, Glu121
Van der Waals-9.8Val88, Leu135, Ala101
Hydrogen Bonding-4.2Ser140 (donor), Backbone C=O of Val88 (acceptor)
Solvation Energy+8.5-
Total Binding Energy -21.0

This table is illustrative and presents hypothetical data based on typical values observed in molecular docking and free energy calculation studies of similar amine-containing ligands.

Rational Design of Pyrrolidine-Based Ligands

The structural and electronic information gleaned from computational studies of this compound can be leveraged for the rational design of new, more potent, or selective ligands. bris.ac.uknih.gov This process, often termed ligand-based drug design, is particularly valuable when the three-dimensional structure of the target is unknown. rsc.org

By analyzing the structure-activity relationships (SAR) of a series of analogs based on the this compound scaffold, computational models can be built to predict the activity of novel compounds. rsc.org Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling correlate the physicochemical properties of molecules with their biological activities.

For instance, if computational analysis reveals that the ethyl group on the pyrrolidine nitrogen is situated in a spacious hydrophobic pocket, this would suggest that larger alkyl or aryl groups at this position might enhance binding affinity. Conversely, if the methylamino group is shown to be a critical hydrogen bond donor, modifications that would disrupt this interaction would be predicted to decrease potency.

Computational tools can be used to virtually screen libraries of compounds containing the pyrrolidine core, prioritizing those with the highest predicted affinity for a specific target. This in silico screening significantly reduces the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process.

Reaction Mechanism Elucidation Using Computational Methods

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, including those involving pyrrolidine derivatives. By modeling the potential energy surface of a reaction, chemists can identify the most likely pathways, intermediates, and transition states.

Investigation of Transition States in Chemical Reactions

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For reactions involving this compound, such as N-alkylation, acylation, or its participation as a nucleophilic catalyst, computational methods like Density Functional Theory (DFT) can be used to locate the geometry of the transition states. rsc.orgresearchgate.net By calculating the vibrational frequencies of the optimized transition state structure, it can be confirmed as a true first-order saddle point on the potential energy surface (characterized by a single imaginary frequency).

Table 2: Hypothetical Calculated Properties of a Transition State for the N-Acetylation of this compound with Acetic Anhydride

PropertyValue
Activation Energy (ΔG‡)18.2 kcal/mol
Key Bond Lengths in TS (Å)N-C(acetyl): 1.85, C(acetyl)-O(leaving): 1.98
Imaginary Frequency-354 cm⁻¹

This table is illustrative, providing hypothetical data based on DFT calculations for similar amine acylation reactions.

Understanding the structure of the transition state provides crucial insights into the factors that influence the reaction's stereoselectivity and regioselectivity. For example, in reactions where a new stereocenter is formed, the relative energies of the diastereomeric transition states can be calculated to predict the major product isomer. emich.eduacs.org

Catalytic Cycle Analysis in Organometallic and Organic Reactions

Pyrrolidine derivatives are often employed as organocatalysts, for example, in asymmetric synthesis. acs.org Computational methods are invaluable for elucidating the entire catalytic cycle of such reactions. This involves identifying all the intermediates and transition states in the cycle and calculating their relative energies.

If this compound were to be used as a catalyst, for instance, in a Michael addition, computational analysis could map out the following steps:

Formation of an enamine or iminium ion intermediate with the substrate.

Nucleophilic attack of the enamine/iminium ion on the electrophile.

Hydrolysis of the resulting intermediate to release the product and regenerate the catalyst.

By calculating the energy profile of the entire catalytic cycle, the rate-determining step can be identified. rsc.org This knowledge is critical for optimizing the catalyst's performance by making structural modifications that lower the energy of the rate-limiting transition state. For instance, modifications to the ethyl or methylamino groups on the this compound scaffold could be explored computationally to enhance catalytic turnover and enantioselectivity in a hypothetical catalytic application. nih.gov

Applications of 1 Ethyl N Methylpyrrolidin 3 Amine in Advanced Chemical Research

Role as a Key Intermediate in Complex Chemical Synthesis

There is no available research detailing the use of 1-ethyl-N-methylpyrrolidin-3-amine as a key intermediate in complex chemical synthesis.

Precursor in Alkaloid Synthesis Research

No published studies were found that utilize this compound as a precursor in the synthesis of alkaloids. Research on related molecules, such as N-Methyl-N-{(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl}amine, has identified them as key intermediates in the preparation of synthetic antibiotics like premafloxacin, but this does not extend to the target compound or natural alkaloid synthesis. northeastern.eduresearchgate.net

Building Block for Heterocyclic Scaffolds

Similarly, no literature could be sourced that describes the application of this compound as a building block for constructing other heterocyclic scaffolds. While many substituted pyrrolidines are recognized as crucial starting materials for diverse and complex molecules, the specific utility of this compound has not been documented. mdpi.comnih.gov

Contributions to Solvent Systems and Solution Chemistry Studies

Scientific databases contain no records of studies on the solvent properties or solution chemistry of this compound.

Investigation of Thermodynamic and Transport Properties in Binary Mixtures

There is no data available regarding the thermodynamic or transport properties (such as density, viscosity, or excess molar volumes) of binary or ternary mixtures containing this compound.

Intermolecular Interactions in Solution

No experimental or computational studies on the intermolecular interactions of this compound in solution have been published.

Metal Complexation Studies for Coordination Chemistry Research

The potential for this compound to act as a ligand in coordination chemistry has not been explored in any available research. There are no published articles on its synthesis with metal ions or the characterization of any resulting metal complexes.

Ligand Behavior with Transition Metal Ions (e.g., Palladium)

As a bidentate ligand, this compound can coordinate to a metal center through its two nitrogen donor atoms, forming a stable five-membered chelate ring. This mode of coordination is well-documented for analogous diamine ligands and is a key determinant of the resulting complex's stability and reactivity. researchgate.net The presence of both a tertiary and a secondary amine group introduces an element of electronic and steric asymmetry, which can influence the coordination geometry and the chemical properties of the metal complex.

In the context of palladium chemistry, the formation of square-planar Pd(II) complexes with bidentate amine ligands is a widely studied phenomenon. mdpi.comresearchgate.net It is anticipated that this compound would react with palladium(II) precursors, such as palladium(II) chloride or aqua complexes of palladium(II), to form a complex of the type [Pd(this compound)X₂], where X represents an anionic ligand like chloride or a solvent molecule. The stability of such a complex would be influenced by the chelate effect, where the formation of a ring structure enhances thermodynamic stability compared to coordination with two monodentate amine ligands.

To illustrate the potential coordination behavior, the following table provides a hypothetical comparison of coordination properties with a well-studied diamine ligand, 1,2-diaminoethane (en).

Property1,2-Diaminoethane (en)This compound (Illustrative)
Donor Atoms Two primary aminesOne tertiary amine, one secondary amine
Chelate Ring Size 5-membered5-membered
Symmetry SymmetricAsymmetric
Steric Hindrance LowModerate
Expected Complex Type with Pd(II) [Pd(en)X₂][Pd(this compound)X₂]

This table is for illustrative purposes to highlight the key differences in ligand properties.

Equilibrium and Kinetic Aspects of Complex Formation

The kinetics of complex formation with Pd(II) are generally fast. The reaction mechanism for square-planar complexes often proceeds through an associative pathway, where the incoming ligand initially forms an outer-sphere association complex with the palladium aqua complex, followed by the displacement of a coordinated water molecule. researchgate.net The rate of this substitution is influenced by the nucleophilicity of the incoming ligand and the nature of the other ligands already present in the coordination sphere.

The table below presents hypothetical kinetic and thermodynamic data for the complexation of a generic bidentate amine with Pd(II), which can serve as a model for what might be expected for this compound.

ParameterIllustrative Value for a Bidentate Amine-Pd(II) Complex
Formation Rate Constant (k_f) ~10⁴ - 10⁶ M⁻¹s⁻¹
Dissociation Rate Constant (k_d) ~10⁻² - 10⁻⁴ s⁻¹
Overall Formation Constant (K) ~10⁶ - 10¹⁰ M⁻¹

These values are illustrative and based on data for similar diamine-palladium(II) complexes. The actual values for this compound would need to be determined experimentally.

The pH of the solution is a critical factor influencing the complexation equilibrium. Since both nitrogen atoms of this compound are basic, they will be protonated at low pH. The free, unprotonated form of the amine is the reactive species in complex formation. Therefore, the stability of the palladium complex will be pH-dependent, with complex formation being more favorable at higher pH values where the amine is deprotonated. mdpi.com

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Pyrrolidine (B122466) Amine Scaffolds

The synthesis of substituted pyrrolidines is a central theme in organic chemistry, driven by their prevalence in biologically active compounds. nih.govfrontiersin.org Future research is focused on developing more efficient, stereoselective, and atom-economical methods to construct the pyrrolidine core and introduce diverse functionalities.

Recent advancements include one-pot and cascade reactions that streamline synthetic sequences. nih.gov For instance, iridium-catalyzed reductive generation of azomethine ylides from amides or lactams, followed by [3+2] dipolar cycloaddition reactions, provides efficient access to complex pyrrolidine architectures under mild conditions. acs.org This method allows for high regio- and diastereocontrol. acs.org Another innovative approach involves a photoexcited palladium-catalyzed enantioselective cyclization of 1,3-dienes with 2-bromoamides to produce chiral γ-lactams, which are versatile precursors to enantioenriched pyrrolidines. acs.org

Key strategies in modern pyrrolidine synthesis often involve either the construction of the ring from acyclic precursors or the functionalization of a pre-existing pyrrolidine ring. nih.gov For example, a practical and stereoselective process was developed for N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate for the antibiotic premafloxacin, starting from an asymmetric Michael addition. nih.govresearchgate.net

Synthetic ApproachDescriptionKey FeaturesCitations
Iridium-Catalyzed Reductive Cycloaddition Generation of azomethine ylides from amides/lactams followed by [3+2] cycloaddition with alkenes.Mild conditions, high regio- and diastereoselectivity, access to complex structures. acs.org
Photoinduced Palladium-Catalyzed Cascade Enantioselective carboamidation of dienes to form chiral γ-lactams, which are precursors to pyrrolidines.Use of visible light, enantiocontrol, atom economy. acs.org
Asymmetric Michael Addition Stereoselective formation of a key intermediate for subsequent cyclization into the pyrrolidine ring.High stereoselectivity, practical for specific target molecules. nih.govresearchgate.net
One-Pot Methodologies Cascade or domino reactions that combine multiple synthetic steps into a single operation.Increased efficiency, reduced waste, rapid assembly of molecular complexity. nih.gov
Hypervalent Iodine-Mediated Cyclization Cyclization of N-alkenylamides to form the pyrrolidine ring, with selectivity influenced by chain length.Metal-free, specific for certain substrate classes. researchgate.net

Exploration of Unconventional Reactivity of the Pyrrolidine Core

Beyond established synthetic routes, researchers are exploring the unconventional reactivity of the pyrrolidine scaffold to access novel chemical space. This includes developing new methods for carbon-hydrogen (C-H) bond functionalization, ring-opening reactions, and transformations that leverage the inherent strain and electronic properties of the five-membered ring.

One area of interest is the hypervalent iodine-mediated cyclization of N-alkenylamides, where the reaction mechanism and outcome (favoring cyclization at the amide nitrogen to form a pyrrolidine) can be controlled by the length of the carbon chain separating the alkene and the amide. researchgate.net Another example is the use of metal-catalyzed multicomponent reactions. A nickel-catalyzed four-component cascade reaction involving benzocyclobutenone-tethered allyl amides has been developed to create spiro-pyrrolidines, demonstrating a novel way to build complex polycyclic systems. acs.org

Furthermore, dearomative cycloaddition reactions of pyrrole (B145914) derivatives are being investigated to produce highly functionalized pyrrolidine structures. dntb.gov.ua These strategies move beyond simple substitutions on the pyrrolidine ring, enabling the creation of intricate three-dimensional molecules that are difficult to access through traditional methods.

Advanced Computational Modeling of Complex Biochemical Systems Involving Pyrrolidine Ligands

Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the prediction of molecular properties and interactions, thereby guiding the design and optimization of new drug candidates. nih.gov For pyrrolidine-based ligands, advanced computational modeling is being used to understand their binding modes with biological targets and to predict their activity.

Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations are routinely applied. tandfonline.combohrium.com For example, a study on pyrrolidine derivatives as inhibitors of the anti-apoptotic protein Mcl-1 used CoMFA, CoMSIA, and HQSAR models to define the structural requirements for inhibitory activity. tandfonline.combohrium.com The computational models, which showed good stability and predictability, were used to design new, more potent compounds whose pharmacokinetic properties were also predicted in silico. tandfonline.com

MD simulations, often run for extended periods (e.g., 100 ns), provide insights into the stability of the ligand-protein complex over time. tandfonline.comresearchgate.net These simulations, combined with binding free energy calculations (like MM-PBSA), help to validate docking results and provide a more dynamic picture of the molecular interactions. tandfonline.comresearchgate.net Such computational studies are crucial for rationally designing novel pyrrolidine-based inhibitors for various targets, including enzymes like acetylcholinesterase, which is relevant in Alzheimer's disease research. researchgate.net

Computational TechniqueApplication in Pyrrolidine ResearchInsights GainedCitations
3D-QSAR (CoMFA, CoMSIA) To study the relationship between the 3D structure of pyrrolidine derivatives and their biological activity.Identifies favorable and unfavorable structural features for enhancing potency. tandfonline.combohrium.comresearchgate.net
Molecular Docking To predict the binding pose and affinity of pyrrolidine ligands within the active site of a target protein.Elucidates key interactions (e.g., hydrogen bonds, hydrophobic contacts) with protein residues. tandfonline.comresearchgate.net
Molecular Dynamics (MD) Simulations To simulate the dynamic behavior of the ligand-protein complex over time.Assesses the stability of the binding pose and conformational changes. tandfonline.comresearchgate.net
ADME/Tox Prediction To computationally estimate the absorption, distribution, metabolism, excretion, and toxicity profiles of new designs.Filters compounds with poor pharmacokinetic properties early in the discovery process. tandfonline.comresearchgate.net

Integration with High-Throughput Screening for Chemical Probe Discovery

High-Throughput Screening (HTS) allows for the rapid testing of large chemical libraries to identify "hits"—compounds that modulate the activity of a biological target. nih.govresearchgate.net The integration of pyrrolidine-based compound libraries with HTS is a promising strategy for discovering novel chemical probes. These probes are essential tools for studying biological processes and validating new drug targets. nih.gov

The development of HTS is moving towards more physiologically relevant assays, including those in cellular environments, and the use of label-free detection methods like mass spectrometry. nih.govembopress.org The structural diversity and three-dimensionality of pyrrolidine scaffolds make them ideal for inclusion in screening libraries. nih.gov Automated HTS platforms can test millions of compounds in a short period, generating vast amounts of data that can pinpoint potential drug candidates from large and diverse chemical collections. youtube.com

The discovery of new pyrrolidine-based molecules through HTS can serve as starting points for lead optimization campaigns. For instance, after identifying an initial hit, medicinal chemists can synthesize analogues, guided by the structure-activity relationship (SAR) data and computational models, to improve potency, selectivity, and drug-like properties. frontiersin.org This iterative cycle of screening, synthesis, and modeling accelerates the journey from a preliminary hit to a viable drug candidate. nih.gov

Q & A

Q. What are the standard synthetic routes for 1-ethyl-N-methylpyrrolidin-3-amine?

The synthesis typically involves multi-step reactions, including reduction and amination under controlled conditions. For example, nucleophilic addition of amines to carbonyl precursors is a common approach, requiring optimization of parameters like temperature (e.g., 35°C for catalytic reactions) and pH to minimize by-products . Purification steps such as recrystallization or chromatography are critical to achieving pharmaceutical-grade purity .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • Thin-layer chromatography (TLC) for monitoring reaction progress.
  • Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural features like the pyrrolidine ring and substituents.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What structural features of this compound are critical for its bioactivity?

The compound’s pyrrolidine ring and N-ethyl/N-methyl substituents enable hydrogen bonding and hydrophobic interactions with biological targets, such as neurotransmitter receptors. These interactions influence its affinity for enzymes and receptors linked to metabolic and neurological pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Optimization strategies include:

  • Catalyst selection : Copper(I) bromide or cesium carbonate enhances reaction efficiency in coupling steps .
  • Solvent systems : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility and reaction kinetics.
  • Temperature control : Prolonged reactions at mild temperatures (e.g., 35°C for 48 hours) reduce side reactions .

Q. How does stereochemistry affect the pharmacological profile of this compound?

The (R)-enantiomer exhibits higher receptor-binding affinity compared to the (S)-form due to stereospecific interactions with chiral binding pockets. Enantioselective synthesis (e.g., chiral catalysts or resolution techniques) is critical for studying activity differences .

Q. What strategies resolve contradictions in biological activity data for this compound?

  • Comparative studies : Test analogs with modified substituents to isolate structural determinants of activity .
  • In vitro/in vivo correlation : Use enzyme inhibition assays (e.g., receptor-binding studies) paired with animal models to validate mechanisms .
  • Dose-response analysis : Identify non-linear pharmacokinetic relationships that may explain divergent results .

Q. How can computational methods predict interactions between this compound and biological targets?

  • Molecular docking : Simulate binding poses with target receptors (e.g., serotonin or dopamine receptors) to identify key interaction sites.
  • Molecular dynamics (MD) simulations : Assess conformational stability of ligand-receptor complexes over time .

Q. How to design experiments to study the metabolic stability of this compound?

  • In vitro assays : Incubate with liver microsomes or hepatocytes to identify metabolic pathways (e.g., cytochrome P450-mediated oxidation).
  • Analytical workflows : Use LC-MS/MS to quantify metabolites and assess half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-N-methylpyrrolidin-3-amine
Reactant of Route 2
Reactant of Route 2
1-ethyl-N-methylpyrrolidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.